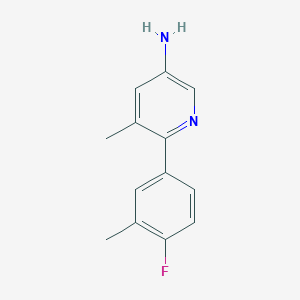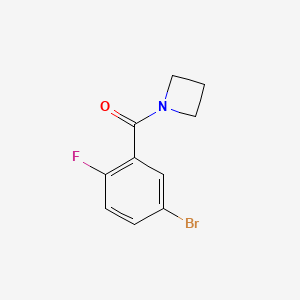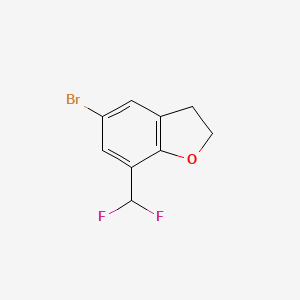
5-(3,4-Difluorobenzyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Difluorobenzyl)furan-2-carbaldehyde: is an organic compound characterized by a furan ring substituted with a 3,4-difluorobenzyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with a substituted benzyl chloride in the presence of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or gold nanoparticles supported on titanium dioxide can be employed to facilitate the cycloisomerization of conjugated allenones into furans under mild conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products:
Oxidation: 5-(3,4-Difluorobenzyl)furan-2-carboxylic acid.
Reduction: 5-(3,4-Difluorobenzyl)furan-2-methanol.
Substitution: 5-(3,4-Difluorobenzyl)-2-bromofuran.
Scientific Research Applications
Chemistry: 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex molecular architectures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of novel therapeutic agents. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery .
Industry: The compound’s unique properties make it suitable for use in the synthesis of advanced materials, including polymers and dyes. Its incorporation into polymeric materials can enhance their thermal stability and mechanical properties .
Mechanism of Action
The mechanism by which 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the difluorobenzyl group can engage in π-π stacking interactions with aromatic residues in biological macromolecules, influencing their function .
Comparison with Similar Compounds
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: This compound features a trifluoromethyl group instead of a difluorobenzyl group, leading to different electronic and steric properties.
5-(3,4-Dimethylbenzyl)furan-2-carbaldehyde: The presence of methyl groups instead of fluorine atoms results in altered reactivity and biological activity.
Uniqueness: 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde is unique due to the presence of fluorine atoms, which can significantly influence the compound’s electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C12H8F2O2 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5-[(3,4-difluorophenyl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-11-4-1-8(6-12(11)14)5-9-2-3-10(7-15)16-9/h1-4,6-7H,5H2 |
InChI Key |
FPCQKEPKDDOFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC=C(O2)C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)

![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)








